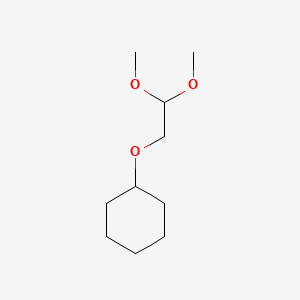

(2,2-Dimethoxyethoxy)cyclohexane

Description

Properties

CAS No. |

85168-89-4 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2,2-dimethoxyethoxycyclohexane |

InChI |

InChI=1S/C10H20O3/c1-11-10(12-2)8-13-9-6-4-3-5-7-9/h9-10H,3-8H2,1-2H3 |

InChI Key |

CNBQYSJVWUILKY-UHFFFAOYSA-N |

Canonical SMILES |

COC(COC1CCCCC1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The dimethoxyethoxy group (-OCH2CH(OCH3)2) distinguishes this compound from other cyclohexane derivatives. Key comparisons include:

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Functional Groups |

|---|---|---|---|---|

| (2,2-Dimethoxyethoxy)cyclohexane | C10H20O3 | 188.26 | Cyclohexane + dimethoxyethoxy | Ether |

| Benzene,(2,2-dimethoxyethoxy)- | C10H14O3 | 182.22 | Benzene + dimethoxyethoxy | Aromatic ether |

| 1-(2,2-Dimethoxyethoxy)hexane | C10H22O3 | 190.28 | Linear alkane + dimethoxyethoxy | Ether |

| 1,4-Bis(ethoxymethyl)cyclohexane | C12H24O2 | 200.32 | Cyclohexane + ethoxymethyl | Ether (two substituents) |

| Cyclohexanone, 2-[(2-methoxyphenyl)methyl]- | C14H18O2 | 218.29 | Cyclohexanone + methoxyphenyl | Ketone + aromatic ether |

Key Observations :

- Cyclohexane vs. Benzene Backbone : The cyclohexane derivative exhibits higher hydrophobicity compared to its aromatic analog (Benzene,(2,2-dimethoxyethoxy)-) due to the absence of π-electron interactions .

- Linear vs. Cyclic Alkyl Chains : Linear analogs (e.g., 1-(2,2-dimethoxyethoxy)hexane) have lower melting points and higher volatility than cyclohexane derivatives due to reduced steric hindrance .

Reactivity Insights :

- The dimethoxyethoxy group in this compound can act as a Lewis base, facilitating coordination with metal ions (e.g., in electrolyte applications) .

- Compared to cyclohexanone derivatives, the absence of a ketone group limits its participation in nucleophilic additions but enhances stability under oxidative conditions .

Comparison Highlights :

- Pharmaceutical Utility: Cyclohexanone derivatives (e.g., 2-[(2-methoxyphenyl)methyl]cyclohexanone) show enzyme inhibition activity, whereas this compound’s role remains exploratory .

- Solvent Performance : The dimethoxyethoxy group enhances solubility in polar aprotic solvents, making it preferable over linear analogs in reactions requiring moderate polarity .

Q & A

Q. What is the standard synthetic route for (2,2-dimethoxyethoxy)cyclohexane, and how can reaction conditions be optimized for reproducibility?

The synthesis involves reacting cyclohexanol with 2-bromo-1,1-dimethoxyethane in dimethylformamide (DMF) using sodium hexamethyldisilazide (NaHMDS) as a base. Key steps include:

- Dissolving cyclohexanol in DMF and adding NaHMDS to deprotonate the alcohol.

- Introducing 2-bromo-1,1-dimethoxyethane under nitrogen, followed by stirring at room temperature for 72 hours.

- Purification via silica gel chromatography with an ethyl acetate/hexanes gradient. Reproducibility hinges on maintaining anhydrous conditions, precise stoichiometry, and extended reaction times to ensure complete substitution .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

- ¹H NMR : Signals for the cyclohexane protons (δ 1.0–1.8 ppm, multiplet), methoxy groups (δ 3.3 ppm, singlet), and ether-linked CH₂ groups (δ 3.6–3.8 ppm, triplet).

- ¹³C NMR : Peaks for methoxy carbons (δ 50–55 ppm), ether oxygen-bound CH₂ (δ 70–75 ppm), and cyclohexane carbons (δ 20–30 ppm).

- IR : Absorbances at ~1100 cm⁻¹ (C-O-C stretching) and ~2850–2950 cm⁻¹ (C-H stretching in methoxy groups). Cross-referencing with PubChem data ensures accuracy .

Q. What solvents and reaction conditions enhance the solubility and reactivity of this compound in nucleophilic substitutions?

The dimethoxyethoxy group increases solubility in polar aprotic solvents (e.g., DMF, THF). Reactivity in SN2 reactions is enhanced under basic conditions (e.g., NaH or K₂CO₃) due to the ether oxygen’s electron-withdrawing effect, which polarizes adjacent C-O bonds. Acidic conditions (e.g., H₂SO₄) can cleave the ether moiety, forming aldehydes (e.g., 2-(cyclohexyloxy)acetaldehyde) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.

- Avoid contact with strong acids/bases to prevent decomposition.

- Store in airtight containers away from ignition sources (flammability risk).

- Dispose of waste via approved solvent disposal systems .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in electrophilic reactions?

Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites. For example:

- The ether oxygen’s lone pairs create electron-rich regions, favoring electrophilic attack at β-carbon positions.

- Molecular dynamics simulations can model solvent effects on transition states. Comparative studies with similar ethers (e.g., diethoxy analogs) validate predictions .

Q. What strategies improve the yield of this compound synthesis beyond the standard 40–60% range?

- Catalysis : Transition metals (e.g., CuI) may accelerate substitution rates.

- Solvent Optimization : Replacing DMF with acetonitrile could reduce side reactions.

- Temperature Control : Elevated temperatures (40–50°C) may shorten reaction times without compromising purity. Pilot studies using Design of Experiments (DoE) frameworks are recommended .

Q. How does stereoelectronic effects of the cyclohexane ring influence the compound’s reactivity in ring-opening reactions?

The chair conformation of cyclohexane places the dimethoxyethoxy group in an axial or equatorial position, affecting steric accessibility. Equatorial positioning reduces steric hindrance, favoring nucleophilic attack. Substituent effects can be studied via X-ray crystallography or variable-temperature NMR .

Q. What analytical techniques resolve contradictions in reported stability data under oxidative conditions?

- HPLC-MS : Monitors degradation products (e.g., cyclohexanone derivatives).

- TGA/DSC : Quantifies thermal stability thresholds.

- EPR Spectroscopy : Detects radical intermediates during oxidation. Cross-validation with EPA DSSTox datasets ensures reliability .

Q. How does this compound compare to structurally analogous ethers (e.g., diethoxyethyl derivatives) in synthetic applications?

- Solubility : Dimethoxy groups reduce hydrophobicity compared to diethoxy analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.